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Compound of Interest

Compound Name: Grazoprevir potassium salt

Cat. No.: B15605165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic

profile of Grazoprevir, with a specific focus on available data pertaining to its potassium salt

form. Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A

protease, a critical enzyme in the viral replication cycle. This document synthesizes preclinical

and clinical data on the absorption, distribution, metabolism, and excretion (ADME) of

Grazoprevir, presents detailed experimental methodologies, and visualizes key pathways and

workflows to support further research and development.

Introduction
Grazoprevir, developed by Merck, is a cornerstone of modern combination therapies for chronic

HCV infection, particularly genotypes 1 and 4.[1][2] Its mechanism of action involves the

selective inhibition of the HCV NS3/4A protease, thereby preventing the cleavage of the viral

polyprotein and disrupting the formation of the viral replication complex.[2] While most clinical

data pertains to Grazoprevir administered in a fixed-dose combination with the NS5A inhibitor

Elbasvir (Zepatier®), preclinical studies have utilized the crystalline potassium salt of

Grazoprevir for oral administration.[3] This guide aims to collate the available pharmacokinetic

data for Grazoprevir, with specific notations regarding the use of its potassium salt.
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The following tables summarize the key pharmacokinetic parameters of Grazoprevir from

preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of Grazoprevir
Potassium Salt in Animal Models

Specie
s

Dose
&
Route

Formul
ation

AUC Cmax Tmax
Half-
life
(t½)

Cleara
nce

Refere
nce

Dog

1

mg/kg,

oral

Crystalli

ne

potassi

um salt

in

PEG40

0

0.4

µM·h
- - 3 h (IV)

5

mL/min/

kg (IV)

[4]

Rat

5

mg/kg,

oral

Crystalli

ne

potassi

um salt

in

PEG40

0

- - - - - [3]

Note: Limited publicly available data for rat oral administration. Intravenous (IV) data in dogs is

provided for context on clearance and half-life.

Table 2: Clinical Pharmacokinetics of Grazoprevir in
Humans (in Combination with Elbasvir)
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Populati
on

Dose
AUC₀₋₂₄
(steady
state)

Cmax
(steady
state)

Tmax
(median
)

Half-life
(t½)

Protein
Binding

Referen
ce

Healthy

Chinese

Adults

100 mg

once

daily for

10 days

2.35-fold

accumula

tion

-

3-4 hours

(single

dose)

~30

hours
>98.8% [5]

HCV-

infected

Adults

100 mg

once

daily

- - ~2 hours
~31

hours
>98.8% [6]

Adults

with End-

Stage

Renal

Disease

(ESRD)

on

Hemodial

ysis

100 mg

once

daily

1.80

µM·h
- - - >98.8% [7]

Adults

with

Severe

Renal

Impairme

nt

100 mg

once

daily

GMR:

1.65 vs

healthy

- - - >98.8% [7]

GMR: Geometric Mean Ratio

Experimental Protocols
Preclinical In Vivo Pharmacokinetic Studies (Rat and
Dog)
Objective: To determine the oral pharmacokinetic profile of Grazoprevir potassium salt.
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Methodology:

Animal Models: Male Sprague-Dawley rats and Beagle dogs.

Formulation and Dosing: The crystalline potassium salt of Grazoprevir was dissolved in

polyethylene glycol 400 (PEG400). Rats were administered a 5 mg/kg oral dose, and dogs

received a 1 mg/kg oral dose. For intravenous administration in dogs (to determine

clearance and half-life), Grazoprevir was formulated in PEG200 and administered as a

bolus.

Sample Collection: Blood samples were collected in EDTA-containing tubes at

predetermined time points post-dosing. Plasma was separated by centrifugation and stored

at -70°C until analysis. For liver concentration studies in dogs, biopsies were taken at 24

hours post-dose.

Bioanalysis: Plasma and liver homogenate concentrations of Grazoprevir were quantified

using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method following protein precipitation.

Clinical Pharmacokinetic Studies in Humans
Objective: To evaluate the single and multiple-dose pharmacokinetics, safety, and tolerability of

Grazoprevir in combination with Elbasvir.

Methodology:

Study Design: Phase I, open-label, single- and multiple-dose studies in healthy volunteers

and Phase II/III trials in HCV-infected patients.

Dosing Regimen: Participants typically received a fixed-dose combination tablet of 100 mg

Grazoprevir and 50 mg Elbasvir, administered orally once daily.

Sample Collection: Serial blood samples were collected at various time points before and

after drug administration to determine plasma concentrations of Grazoprevir.

Bioanalysis: Plasma concentrations of Grazoprevir were determined using a validated LC-

MS/MS method. The lower limit of quantification was typically around 1.0 ng/mL (1.3 nM).
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Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and

half-life were calculated using non-compartmental analysis.

In Vitro Metabolism Studies
Objective: To identify the primary enzymes responsible for the metabolism of Grazoprevir.

Methodology:

System: Human liver microsomes or recombinant human cytochrome P450 (CYP) enzymes.

Procedure: Grazoprevir is incubated with the enzyme system in the presence of necessary

cofactors (e.g., NADPH for CYPs).

Analysis: The depletion of the parent drug over time is monitored by LC-MS/MS.

Results Interpretation: The rate of metabolism in the presence of specific CYP isoforms

identifies the key metabolizing enzymes. Studies have shown that Grazoprevir is primarily a

substrate of CYP3A4.
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Caption: Grazoprevir inhibits HCV replication by blocking the NS3/4A protease.

General Experimental Workflow for Pharmacokinetic
Profiling
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Caption: Workflow for pharmacokinetic profiling from preclinical to clinical studies.
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Summary of Pharmacokinetic Profile
Absorption: Grazoprevir is orally bioavailable, with peak plasma concentrations reached

approximately 2 to 4 hours after administration.[5][6]

Distribution: It is highly bound to plasma proteins (>98.8%), primarily albumin and alpha-1-

acid glycoprotein.[6]

Metabolism: Grazoprevir is partially metabolized in the liver, with CYP3A4 being the primary

enzyme involved in its oxidative metabolism.

Excretion: The primary route of elimination is through the feces (>90%), with less than 1%

excreted in the urine. The elimination half-life is approximately 31 hours in HCV-infected

individuals.[6]

Effect of Salt Form: Preclinical oral studies utilized the crystalline potassium salt of

Grazoprevir, which demonstrated good plasma and liver exposure in animal models.[3][4]

While direct comparative data is limited, the use of a salt form often aims to improve

solubility and dissolution, which can enhance oral absorption.

Special Populations: The pharmacokinetics of Grazoprevir are not significantly altered in

patients with renal impairment, including those with end-stage renal disease on

hemodialysis, and no dose adjustment is required.[7]

Conclusion
Grazoprevir exhibits a favorable pharmacokinetic profile for a once-daily oral antiviral agent.

The use of its potassium salt in preclinical studies likely contributed to achieving adequate oral

exposure. The extensive clinical data, primarily from its combination with Elbasvir, has

established its safety and efficacy in a broad range of patients with chronic HCV infection. This

technical guide provides a foundational understanding of the pharmacokinetic properties of

Grazoprevir for the scientific community, supporting its continued use and the development of

future antiviral therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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